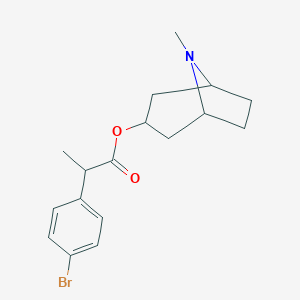
PG 9 CPD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PG 9 CPD is a compound that belongs to the class of tropane alkaloids This compound is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, which is further esterified with an 8-methyl-8-azabicyclo[321]octan-3-yl group
Métodos De Preparación
The synthesis of PG 9 CPD involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.
Análisis De Reacciones Químicas
Thermal Dimerization
CPD undergoes spontaneous dimerization to form dicyclopentadiene (DCPD) at ambient temperatures. The reaction proceeds via a Diels-Alder mechanism:
2 CPD→DCPD
-
Endo-cis-DCPD dominates below 150°C, while exo-cis-DCPD forms at higher temperatures .
-
Reaction kinetics : At 80°C, dimerization rates depend on the CPD concentration and solvent composition (e.g., benzene/n-hexane mixtures) .
Table 1: Dimerization of CPD in Model Mixtures (1:1 CPD:Isoprene)
| Temperature (°C) | Reaction Time (h) | CPD Conversion (%) | DCPD Yield (%) | Co-dimer Yield (%) |
|---|---|---|---|---|
| 100 | 3 | 20 | 15 | 5 |
| 100 | 6 | 35 | 25 | 10 |
Diels-Alder Reactivity
CPD acts as a diene in reactions with dienophiles (e.g., ethylene):
CPD Ethylene→Bicycloheptene
This reaction forms six-membered cyclohexene derivatives, critical in synthetic organic chemistry .
Hydrogenation and Polymerization
-
Hydrogenation : CPD converts to cyclopentene (with one equivalent of H2) or cyclopentane (with two equivalents) :
CPDH2CyclopenteneH2Cyclopentane
-
Polymerization : CPD forms polycyclopentadiene under catalytic conditions, though sodium cyclopentadienate derivatives resist polymerization .
Table 2: Kinetic Parameters of CYP90A1/CPD
| Substrate | Km (µM) | kcat (min−1) |
|---|---|---|
| 22-OH-4-en-3-one | 8.2 | 12.5 |
| 6-deoxoCT | 15.4 | 7.8 |
| 22,23-diOHCR | 23.1 | 3.2 |
Metabolic Pathway Implications
-
Mutations in CPD disrupt brassinosteroid synthesis, leading to accumulation of 22-hydroxycampesterol (22-OHCR) .
-
The enzyme operates upstream of DET2 (steroid 5α-reductase), enabling campestanol-independent pathways .
DNA Repair of Cyclobutane Pyrimidine Dimers (CPD)
While unrelated to the above compounds, UV-induced cyclobutane pyrimidine dimers (CPD) in DNA undergo repair via photolyase enzymes. Key findings include :
Aplicaciones Científicas De Investigación
PG 9 CPD has several scientific research applications:
Mecanismo De Acción
The mechanism of action of PG 9 CPD involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by binding to acetylcholine receptors, thereby modulating neurotransmitter release and signal transmission. The exact molecular targets and pathways involved in its action are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
PG 9 CPD can be compared with other similar compounds, such as:
Hyoscyamine: Another tropane alkaloid with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other tropane alkaloids .
Propiedades
Número CAS |
156143-26-9 |
|---|---|
Fórmula molecular |
C17H22BrNO2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C17H22BrNO2/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2/h3-6,11,14-16H,7-10H2,1-2H3 |
Clave InChI |
GHDWIFTUSXQYGK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C |
Sinónimos |
N-methyltropan-3-yl 2-(4-bromophenyl)propionate N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+)-stereoisomer N-methyltropan-3-yl 2-(4-bromophenyl)propionate, (+-)-stereoisomer NMT-3-BPP PG 9 cpd PG-9 cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















